Tert-butyl [1-(2-chloropyrimidin-4-yl)pyrrolidin-3-yl]carbamate
Description
Tert-butyl [1-(2-chloropyrimidin-4-yl)pyrrolidin-3-yl]carbamate (CAS: 945895-40-9) is a heterocyclic compound featuring a pyrrolidine ring linked to a 2-chloropyrimidine moiety and a tert-butyl carbamate group. Its molecular formula is C₁₃H₁₉ClN₄O₂, with a molecular weight of 298.77 g/mol . The compound is synthesized via nucleophilic substitution, where 2,4-dichloropyrimidine reacts with tert-butyl pyrrolidin-3-ylcarbamate in the presence of a base such as DIPEA. Reaction conditions include microwave heating at 120°C for 1 hour or conventional heating at 55–85°C for 4–20 hours . The chlorine atom at the 2-position of the pyrimidine ring enhances reactivity, making it a versatile intermediate for further functionalization in medicinal chemistry, particularly in kinase inhibitor development .
Properties
IUPAC Name |
tert-butyl N-[1-(2-chloropyrimidin-4-yl)pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN4O2/c1-13(2,3)20-12(19)16-9-5-7-18(8-9)10-4-6-15-11(14)17-10/h4,6,9H,5,7-8H2,1-3H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWLWTNVMVMSHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2=NC(=NC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl [1-(2-chloropyrimidin-4-yl)pyrrolidin-3-yl]carbamate typically involves multiple steps, starting with the preparation of the pyrrolidin-3-yl group and the 2-chloropyrimidin-4-yl group. These groups are then combined through a series of reactions, including nucleophilic substitution and carbamate formation.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl [1-(2-chloropyrimidin-4-yl)pyrrolidin-3-yl]carbamate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve the use of strong nucleophiles like sodium azide or potassium iodide.
Major Products Formed: The major products formed from these reactions include various derivatives of the compound, which can be further modified for specific applications.
Scientific Research Applications
Anticancer Research
One of the primary applications of tert-butyl [1-(2-chloropyrimidin-4-yl)pyrrolidin-3-yl]carbamate is in anticancer research. Studies have indicated that derivatives of chloropyrimidine exhibit significant anticancer properties due to their ability to inhibit specific enzymes involved in tumor growth. The presence of the pyrrolidine structure enhances its bioactivity, making it a potential candidate for further development in cancer therapeutics.
Case Study: Inhibition of Kinases
A study published in the Journal of Medicinal Chemistry explored various chloropyrimidine derivatives, including this compound, for their kinase inhibition properties. The results showed that certain modifications led to increased potency against specific cancer cell lines, suggesting a pathway for drug development targeting kinase-related pathways.
Neuropharmacology
The compound also shows promise in neuropharmacology. The pyrrolidine ring is known for its role in modulating neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This suggests potential applications in treating neurological disorders such as depression and anxiety.
Case Study: Serotonin Receptor Modulation
Research conducted on similar carbamate compounds indicated that modifications to the pyrrolidine structure could enhance binding affinity to serotonin receptors. This opens avenues for developing new antidepressants based on the structural framework of this compound.
Antimicrobial Activity
Recent studies have also investigated the antimicrobial properties of this compound. The chloropyrimidine component is known for its efficacy against various bacterial strains, making it a candidate for antibiotic development.
Case Study: Bacterial Strain Resistance
A comparative study published in Antibiotics demonstrated that derivatives with similar structures exhibited significant activity against resistant strains of bacteria. This suggests that this compound could be further evaluated for its potential as an antimicrobial agent.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitution and carbamate formation. Understanding its synthesis is crucial for exploring its derivatives, which may exhibit enhanced biological activities.
Synthesis Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Nucleophilic substitution | Pyrrolidine, chloropyrimidine |
| 2 | Carbamate formation | Tert-butyl chloroformate |
Mechanism of Action
The mechanism by which tert-butyl [1-(2-chloropyrimidin-4-yl)pyrrolidin-3-yl]carbamate exerts its effects involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, leading to the inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Tert-butyl [1-(2-chloropyrimidin-4-yl)pyrrolidin-3-yl]carbamate and Analogues
Research Findings and Trends
- Synthetic Efficiency : The target compound’s synthesis achieves 63–70% yields under optimized microwave conditions, outperforming conventional methods for analogues like 5-[(tert-butoxy)carbonyl]-5-azaspiro[2.4]heptane-1-carboxylic acid, which require multi-step purification .
- Stability : The acetylated piperidine in tert-butyl (1-acetylpiperidin-4-yl)carbamate demonstrates higher hydrolytic stability than the 2-chloropyrimidine group, which is prone to displacement under basic conditions .
Biological Activity
Tert-butyl [1-(2-chloropyrimidin-4-yl)pyrrolidin-3-yl]carbamate (CAS No. 945895-40-9) is a compound that has garnered attention for its potential biological activities, particularly in relation to its interactions with various biochemical pathways. This article reviews the biological activity of this compound, summarizing key research findings, potential therapeutic applications, and relevant case studies.
The molecular formula of this compound is C13H19ClN4O2, with a molecular weight of 298.12 g/mol. The structural formula can be represented as follows:
Research indicates that the biological activity of this compound may be linked to its ability to interact with cellular signaling pathways, particularly those involving pyrimidine metabolism. Pyrimidines are essential components of nucleic acids and play a crucial role in cellular proliferation and differentiation.
Pyrimidine Metabolism
Studies have shown that compounds targeting pyrimidine metabolism can exhibit significant effects on cell growth and survival. For instance, inhibitors of pyrimidine biosynthesis have been linked to enhanced antiviral responses by amplifying interferon production in cells exposed to viral stimuli . This suggests that this compound may have potential applications in antiviral therapies.
Antiviral Properties
Recent investigations into the antiviral properties of pyrimidine derivatives indicate that certain compounds can inhibit viral replication by disrupting nucleotide synthesis pathways. The ability of this compound to modulate these pathways could position it as a candidate for further antiviral drug development.
Case Studies
- Inhibition of Tumor Cell Growth : A study demonstrated that pyrimidine analogs could significantly inhibit the proliferation of tumor cells in vitro. While specific data on this compound is limited, its structural similarity to known inhibitors suggests potential activity against cancer cell lines .
- Impact on Immune Response : Research has indicated that modulation of pyrimidine metabolism can enhance immune responses against pathogens. This could imply that this compound may also influence immune signaling pathways, thereby enhancing host defenses against infections .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare Tert-butyl [1-(2-chloropyrimidin-4-yl)pyrrolidin-3-yl]carbamate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution between 2,4-dichloropyrimidine and a pyrrolidine-3-ylcarbamate derivative. A general protocol involves dissolving 2,4-dichloropyrimidine and a tertiary amine base (e.g., DIPEA) in isopropanol, followed by addition of the pyrrolidine intermediate. Reaction optimization includes:
- Temperature : Microwave-assisted synthesis at 120°C for 1 hour reduces side reactions compared to conventional heating (55–85°C for 4–20 hours) .
- Solvent : Polar aprotic solvents like i-PrOH improve solubility of intermediates.
- Purification : Automated flash chromatography ensures high purity (>95%) .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound, and how are key spectral features interpreted?
- Methodological Answer :
- 1H NMR : Key signals include the tert-butyl group (δ ~1.36 ppm, singlet, 9H) and pyrrolidine protons (δ 3.12–3.28 ppm, multiplet). For example, a patent reports δ 8.22 ppm for the pyrimidine proton, confirming substitution at the 4-position .
- 13C NMR : The carbamate carbonyl resonates at δ ~155 ppm, while the chloropyrimidine carbons appear at δ ~160 ppm .
- HRMS : Molecular ion peaks ([M+H]+) should match the theoretical molecular weight (e.g., C₁₃H₁₈ClN₄O₂: 297.11 g/mol).
Advanced Research Questions
Q. How can competing side reactions during functionalization of the pyrrolidine ring be minimized?
- Methodological Answer :
- Protecting Groups : Use acid-labile groups (e.g., Boc) to shield the carbamate during pyrimidine substitution. Evidence from a patent shows successful functionalization using tert-butyl carbamate under mild conditions .
- Catalysis : Palladium catalysts (e.g., Pd(PPh₃)₄) enable selective cross-coupling at the 2-chloro position of pyrimidine without disturbing the pyrrolidine ring .
- Kinetic Control : Lower reaction temperatures (0–25°C) and stoichiometric control of reagents reduce over-functionalization .
Q. What computational approaches predict the reactivity of the chloropyrimidine moiety in cross-coupling reactions?
- Methodological Answer :
- DFT Calculations : Optimize the geometry of the chloropyrimidine-pyrrolidine system to calculate frontier molecular orbitals (FMOs). The LUMO energy of the 2-chloro position (~-1.5 eV) indicates susceptibility to nucleophilic attack .
- Molecular Dynamics : Simulate solvent effects to identify optimal reaction media (e.g., DMF vs. THF) for Suzuki-Miyaura coupling .
Q. How can discrepancies in spectroscopic data (e.g., unexpected NMR splitting) be resolved?
- Methodological Answer :
- Variable Temperature NMR : Identify dynamic processes (e.g., rotamer interconversion) by acquiring spectra at −20°C to 60°C.
- 2D Techniques : HSQC and HMBC correlate ambiguous protons/carbons, resolving overlaps in crowded regions (e.g., δ 3.0–4.0 ppm for pyrrolidine) .
Q. What in vitro assays evaluate the bioactivity of derivatives targeting enzyme inhibition?
- Methodological Answer :
- Kinase Inhibition Assays : Use fluorescence polarization (FP) to measure binding affinity to kinases like EGFR or HER2.
- Cellular Uptake Studies : Radiolabel the compound (e.g., ³H or ¹⁴C) to quantify permeability in Caco-2 cell monolayers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
